molecular formula C17H13BrN2O5S B8284900 Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Cat. No.: B8284900
M. Wt: 437.3 g/mol
InChI Key: YXGQKWXSHVOXAQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate is a useful research compound. Its molecular formula is C17H13BrN2O5S and its molecular weight is 437.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H13BrN2O5S

Molecular Weight

437.3 g/mol

IUPAC Name

methyl 5-bromo-8-(4-methylphenyl)sulfonyloxy-1,6-naphthyridine-7-carboxylate

InChI

InChI=1S/C17H13BrN2O5S/c1-10-5-7-11(8-6-10)26(22,23)25-15-13-12(4-3-9-19-13)16(18)20-14(15)17(21)24-2/h3-9H,1-2H3

InChI Key

YXGQKWXSHVOXAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=C(C3=C2N=CC=C3)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Triethyl amine (15.9 mmol) was added to a suspension of methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (10.6 mmol) in chloroform (22 ml) over 5 min. at 20-50° C. Tosyl chloride (12.7 mmol) was added over 5 min maintaining the temperature at 40° C. for 2 h. The mixture was cooled to 20° C. over 15 min. MeOH was added over 30 min, then a mixture of MeOH:water was added over 30 min. The resulting off-white crystalline solid was collected by filtration and dried to give the target compound in 50% yield.
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15.9 mmol
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22 mL
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12.7 mmol
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Synthesis routes and methods II

Procedure details

Triethylamine (0.759 g, 7.50 mmol) was added to a suspension of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6, 1.415 g, 5.000 mmol) in chloroform (5 mL) over 5 min maintaining the temperature at 20-50° C. to give a yellow suspension. p-Toluenesulfonyl chloride (1.15 g, 6.00 mmol) was added over 5 min maintaining the temperature at 20-40° C. to give a yellow solution. The mixture was aged at 40° C. for 2 h during which a crystalline solid precipitated out of the mixture and the color faded (HPLC analysis indicated <0.5% starting material remaining). The mixture was cooled to 20° C. over 15 min. MeOH (10 mL) was added over 30 min then a 1:1 mixture of MeOH:water (10 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (10 mL), MeOH (5 mL), MTBE (10 mL) and hexanes (10 mL) all at 10-20° C. The off-white crystalline solid was dried under a stream of nitrogen to provide 2.112 g (97% yield) of 5-bromo-8-(p-toluenesulfonyloxy)-1,6-naphthyridine-7-carboxylic acid methyl ester (7).
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0.759 g
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1.415 g
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5 mL
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Synthesis routes and methods III

Procedure details

To a slurry of methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate (5.0 g, 17.66 mmol, prepared as in Example 113) in chloroform (20 mL) under nitrogen was added N,N,N-diisopropylethylamine (3.72 mL, 26.49 mmol). 4-Methylbenzenesulfonyl chloride (4.04 g, 21.20 mmol) was added over 5 minutes and the reaction was heated to 40 degrees C. and stirred one hour. The completed reaction was cooled to 25 degrees C. and 1:1 methanol:water was added to precipitate the product which was filtered, washed with more 1:1 methanol:water and dried in vacuo. This afforded the desired product as a solid.
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5 g
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N,N,N-diisopropylethylamine
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3.72 mL
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20 mL
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4.04 g
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Synthesis routes and methods IV

Procedure details

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